Helicobasidin
Description
Structure
3D Structure
Properties
CAS No. |
13491-25-3 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2,5-dihydroxy-3-methyl-6-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H20O4/c1-8-10(16)12(18)9(13(19)11(8)17)15(4)7-5-6-14(15,2)3/h16,19H,5-7H2,1-4H3/t15-/m1/s1 |
InChI Key |
KPGNDTNKPQVYPN-OAHLLOKOSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)O)C2(CCCC2(C)C)C)O |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)O)[C@]2(CCCC2(C)C)C)O |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)O)C2(CCCC2(C)C)C)O |
Origin of Product |
United States |
Chemical Structure and Properties of Helicobasidin
Helicobasidin is chemically classified as a benzoquinone of isoprenoid origin. dntb.gov.ua Its structure features a cuparene carbon skeleton, which bears a resemblance to that of the trichothecenes. rsc.org
Biosynthetic Pathway Elucidation of Helicobasidin
Precursor Incorporation and Isotopic Labeling Studies
The foundation of understanding helicobasidin's biosynthesis lies in studies that trace the incorporation of labeled precursors into its molecular scaffold. These experiments have been pivotal in identifying the fundamental building blocks and the key cyclization strategies employed in nature.
The biosynthesis of this compound originates from the mevalonate (B85504) pathway, a fundamental route for the production of isoprenoids in eukaryotes, archaea, and some bacteria. wikipedia.org This pathway commences with the condensation of three acetyl-CoA molecules to ultimately form isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the five-carbon building blocks of all isoprenoids. wikipedia.orgcreative-proteomics.com
Subsequent head-to-tail condensations of IPP with DMAPP and then with another IPP molecule, catalyzed by farnesyl diphosphate synthase (FPPS), yield (2E,6E)-farnesyl diphosphate (FPP), a C15 intermediate. researchgate.netfrontierspartnerships.org The stereochemistry of FPP is crucial for the ensuing cyclization reactions. For the formation of cuparane sesquiterpenoids like this compound, it is proposed that FPP is first isomerized to its stereoisomer, (3R)-nerolidyl diphosphate (NPP). researchgate.net This specific stereoisomer is essential for the subsequent 1,6-cyclization mechanism. researchgate.net
| Precursor/Intermediate | Description | Role in this compound Biosynthesis |
|---|---|---|
| Acetyl-CoA | The primary two-carbon building block. | Starting material for the mevalonate pathway. wikipedia.org |
| Isopentenyl Diphosphate (IPP) | A five-carbon isoprenoid precursor. | A key building block for FPP synthesis. wikipedia.org |
| Dimethylallyl Diphosphate (DMAPP) | An isomer of IPP, also a five-carbon precursor. | The initial allylic diphosphate for FPP synthesis. wikipedia.org |
| (2E,6E)-Farnesyl Diphosphate (FPP) | A fifteen-carbon intermediate. | The direct precursor to the cyclization phase. researchgate.netfrontierspartnerships.org |
| (3R)-Nerolidyl Diphosphate (NPP) | A stereoisomer of FPP. | The specific isomer that undergoes 1,6-cyclization. researchgate.net |
The cyclization of the linear FPP molecule is a critical branching point in terpenoid biosynthesis, leading to a vast diversity of cyclic structures. In the case of this compound and other cuparane sesquiterpenoids, the key cyclization event is a 1,6-cyclization. researchgate.net This process is initiated by the loss of the diphosphate group from the isomerized precursor, (3R)-nerolidyl diphosphate (NPP), leading to the formation of a carbocation. researchgate.netresearchgate.net This carbocation then attacks the C6 position, forming the characteristic five-membered ring of the bisabolyl cation intermediate. researchgate.netrsc.org This 1,6-cyclization mechanism is a hallmark of the biosynthesis of many sesquiterpenoids with a bisabolane (B3257923) or cuparane skeleton. rsc.orgbeilstein-journals.org
The bisabolyl cation is a pivotal intermediate in the biosynthetic cascade leading to this compound. researchgate.netrsc.org Following its formation from the 1,6-cyclization of (3R)-NPP, this monocyclic cation undergoes further rearrangements and a second cyclization to form the bicyclic cuparane framework. researchgate.netsemanticscholar.org The intermediacy of the bisabolyl cation is a common feature in the biosynthesis of a large number of sesquiterpenoids, acting as a hub for generating diverse molecular architectures. researchgate.netrsc.org Quantum chemical calculations have supported the feasibility of the proposed rearrangements from the bisabolyl cation to the cuparane skeleton. researchgate.net
Investigations into Farnesyl Diphosphate (FPP) Cyclization
Enzymatic Characterization of Biosynthetic Steps
The intricate chemical transformations in the biosynthesis of this compound are orchestrated by a series of specialized enzymes. The identification and functional analysis of these enzymes have provided profound insights into the molecular machinery responsible for constructing this natural product.
Sesquiterpene synthases (STSs) are the key enzymes that catalyze the cyclization of FPP into the vast array of sesquiterpene skeletons. researchgate.netsemanticscholar.org While the specific STS from Helicobasidium mompa has not been fully characterized, studies on the biosynthesis of structurally related lagopodins in the fungus Coprinus cinereus have identified a crucial STS named Cop6. nih.govresearchgate.net
The cop6 gene is part of a biosynthetic gene cluster, and functional expression of Cop6 has shown that it catalyzes the highly specific synthesis of α-cuprenene, the parent hydrocarbon of the cuparane class to which this compound belongs. nih.gov This finding strongly suggests that a homologous STS in H. mompa is responsible for generating the cuparane skeleton from FPP, likely via the bisabolyl cation intermediate. researchgate.netnih.gov
| Enzyme | Class | Proposed Function in this compound Biosynthesis | Supporting Evidence |
|---|---|---|---|
| Sesquiterpene Synthase (STS) (e.g., Cop6 homologue) | Terpene Cyclase | Catalyzes the cyclization of FPP to the α-cuprenene skeleton. | Functional characterization of Cop6 in C. cinereus producing α-cuprenene. nih.govresearchgate.net |
| Cytochrome P450 Monooxygenase (e.g., Cox1) | Oxidoreductase | Catalyzes the initial oxidative modifications of the cuparene skeleton. | Co-expression with Cop6 in C. cinereus yields oxidized cuparenes. nih.gov |
| Cytochrome P450 Monooxygenase (e.g., Cox2) | Oxidoreductase | Catalyzes further oxidative modifications leading to the final quinone structure. | Part of the lagopodin biosynthetic gene cluster with Cop6 and Cox1. nih.gov |
Following the formation of the α-cuprenene core by the STS, the molecule undergoes a series of oxidative modifications to yield the final this compound structure. These reactions are catalyzed by cytochrome P450 monooxygenases (P450s), a large superfamily of heme-containing enzymes known for their ability to perform a wide range of oxidation reactions. rsc.orgwikipedia.orgebi.ac.uk
In the lagopodin biosynthetic pathway in C. cinereus, the gene cluster containing cop6 also includes two genes, cox1 and cox2, which encode for P450s. nih.govresearchgate.net Co-expression of cop6 with cox1 and cox2 resulted in the production of oxidized α-cuprenene derivatives, including cuparophenol. nih.gov This demonstrates the role of these P450s in hydroxylating the cuparene skeleton. It is therefore highly probable that homologous P450 enzymes in H. mompa are responsible for the sequential oxidation of the cuparene intermediate, ultimately leading to the formation of the characteristic benzoquinone moiety of this compound. nih.gov
Investigation of Other Biosynthetic Enzymes and Their Catalytic Mechanisms
Beyond the initial cyclization of a precursor molecule, the biosynthesis of complex natural products like this compound involves a series of "tailoring" enzymes that modify the core structure. These enzymes, primarily oxidoreductases such as P450 monooxygenases, are crucial for installing the functional groups that define the final compound.
The catalytic mechanisms employed by these enzymes are fundamental to their function. slideshare.net Enzymes utilize a variety of strategies to increase reaction rates, including acid-base catalysis, covalent catalysis, and metal ion catalysis. slideshare.nethomeworkforyou.com
Acid-Base Catalysis : This mechanism involves the transfer of protons by amino acid side chains within the enzyme's active site. homeworkforyou.com By donating or accepting a proton, the enzyme can stabilize transition states and lower the activation energy of a reaction. homeworkforyou.com
Covalent Catalysis : In this process, a transient covalent bond is formed between the enzyme and the substrate. homeworkforyou.com Nucleophilic amino acid residues such as serine, cysteine, or lysine (B10760008) are often involved, attacking electrophilic centers on the substrate to form a temporary intermediate. homeworkforyou.comwou.edu
Metal Ion Catalysis : Metalloenzymes use metal ions (e.g., Fe2+, Zn2+, Mn2+) as cofactors. homeworkforyou.com These ions can play several roles, including stabilizing charged intermediates, orienting the substrate for reaction, and mediating redox reactions. slideshare.nethomeworkforyou.com
In the context of this compound, which belongs to the cuparane sesquiterpenoids, the key enzymes are sesquiterpene synthases (STS) and monooxygenases. researchgate.net The biosynthesis of related compounds involves an STS enzyme that converts farnesyl pyrophosphate (FPP) into a cyclic intermediate, which is then acted upon by monooxygenases. researchgate.net Terpene synthases (TPS) catalyze the metal-dependent ionization of the isoprenoid pyrophosphate substrate (FPP), leading to a carbocation intermediate that undergoes a series of cyclizations and rearrangements to form the terpene scaffold. researchgate.net Subsequent modifications by P450 monooxygenases, which are heme-containing enzymes, introduce hydroxyl groups onto the hydrocarbon skeleton, a critical step in achieving the final structure of this compound.
Genetic Pathway Analysis and Biosynthetic Gene Cluster (BGC) Identification
In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often physically located together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). nih.gov This organization facilitates the coordinated expression of all the enzymes required to produce the final compound. mdpi.com Identifying the specific BGC for this compound is a critical step in understanding its complete biosynthetic pathway from a genetic perspective.
The advent of high-throughput genome sequencing and advanced bioinformatics has revolutionized the discovery of fungal BGCs. mdpi.com Recent advancements have revealed a vast, previously unknown biosynthetic potential within the fungal kingdom. nih.gov
The primary strategy for BGC discovery is genome mining. frontiersin.org This process involves scanning the genome of a producer organism for sequences that encode hallmark enzymes of secondary metabolism. frontiersin.org Bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder) are widely used for this purpose. nih.govsecondarymetabolites.org These programs identify BGCs by detecting the presence of conserved domains within core biosynthetic enzymes, such as terpene synthases, polyketide synthases (PKS), or nonribosomal peptide synthetases (NRPS). nih.gov
Table 1: Common Bioinformatic Tools for Fungal BGC Discovery
| Tool Name | Primary Function | Input Data | Key Features |
|---|---|---|---|
| antiSMASH | Identifies and annotates secondary metabolite BGCs. secondarymetabolites.org | Genome sequences (DNA) | Predicts BGC location, gene functions, and core metabolite structure. mdpi.comsecondarymetabolites.org |
| SMURF | Predicts BGCs in fungal genomes based on PKS and NRPS domains. nih.gov | Genome sequences (DNA) | Focuses on identifying clusters containing key synthases and synthetases. |
| MIDDAS-M | Combines genomic and transcriptomic data to predict BGCs. nih.gov | Annotated DNA sequences and transcriptome data | Aims to identify coordinately regulated gene clusters. nih.gov |
While genomics predicts the potential for biosynthesis, transcriptomics provides evidence of gene activity. By comparing the gene expression profiles of the fungus under conditions where this compound is produced versus conditions where it is not, researchers can identify which BGC is transcriptionally active. nih.gov A BGC whose genes are highly expressed concurrently with compound production is the prime candidate for being the this compound biosynthetic pathway. The integration of genomic and transcriptomic data provides a powerful method for linking a specific natural product to its genetic blueprint. nih.govmdpi.com
The production of secondary metabolites like this compound is a tightly controlled process, regulated at the level of gene expression to ensure that the compound is made only when needed. microbenotes.comyoutube.com This regulation prevents the wasteful expenditure of cellular energy and resources. youtube.com In fungi, the genes within a BGC are typically co-regulated, meaning they are switched on or off together. mdpi.com
Regulation primarily occurs at the transcriptional stage. microbenotes.comlumenlearning.com This control is governed by several factors:
Promoters : Each gene has a promoter region, a sequence of DNA where transcription factors and RNA polymerase bind to initiate transcription. nih.gov
Transcription Factors : These are proteins that bind to specific DNA sequences in the promoter or enhancer regions to control the rate of transcription. nih.gov Many BGCs contain their own pathway-specific transcription factor genes, which act as master switches for the entire cluster.
Chromatin Structure : The way DNA is packaged around histone proteins can affect gene accessibility. youtube.comnih.gov Tightly packed DNA (heterochromatin) is generally not transcribed, while more open DNA (euchromatin) is accessible to transcription machinery. youtube.com
Environmental Signals : The expression of BGCs is often triggered by external stimuli, such as nutrient availability, pH changes, light exposure, or the presence of other microorganisms. youtube.comnih.gov These signals are interpreted by the cell's regulatory networks, which can then activate the specific transcription factors needed to express the this compound BGC.
Studying the regulation of the this compound BGC involves identifying its specific transcription factors and the environmental or developmental cues that trigger their activity.
Heterologous expression is a powerful molecular biology technique used to express a gene or a set of genes in a host organism that does not naturally produce them. wikipedia.org This approach is a cornerstone of modern natural product research and serves as the definitive method for confirming the function of a BGC. nih.gov It is particularly valuable for studying compounds from fungi that are difficult to grow in the lab or lack efficient genetic manipulation tools. nih.govfrontiersin.org
The process for heterologously expressing the this compound BGC would involve several key steps:
BGC Identification and Cloning : The entire putative this compound BGC, which can be over 100 kb in size, is first identified using the genomic and transcriptomic methods described previously. frontiersin.org The complete cluster is then cloned from the genomic DNA of the producing organism.
Host Selection : A suitable heterologous host, often referred to as a chassis or expression system, is chosen. wikipedia.org For fungal BGCs, common hosts include the well-characterized fungi Aspergillus nidulans, Aspergillus niger, or the yeast Saccharomyces cerevisiae. nih.gov These hosts are genetically tractable and their own secondary metabolism is well understood.
Transformation : The cloned BGC is introduced into the host organism using recombinant DNA technology. wikipedia.org The goal is to have the host integrate the new genes into its own DNA and express the encoded enzymes. wikipedia.org
Analysis of Production : The engineered host is cultivated, and its metabolic products are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). If the host successfully produces this compound, it confirms that the cloned BGC is indeed responsible for its biosynthesis. nih.gov
This technique not only validates the function of the BGC but also provides a platform for pathway engineering to create novel analogs of the natural product or to improve production yields. nih.govnih.gov
Mechanistic Studies of Helicobasidin Biological Activities
Elucidation of Molecular Targets and Binding Interactions
The initial step in deciphering a compound's bioactivity is to identify its direct molecular interactors within a cell. This includes receptors and other protein partners that the compound binds to, thereby triggering a cascade of downstream events.
The specific cellular receptors for helicobasidin have not yet been definitively identified in the available research. However, the general principles of ligand-receptor interactions provide a framework for understanding its potential mechanisms. Receptors are specialized proteins that bind to signaling molecules (ligands), causing a change in the receptor's shape or activity that initiates a cellular response. khanacademy.org These can be located on the cell surface or within the cell's interior (intracellular receptors). khanacademy.org
Given that this compound is a sesquiterpenoid, it is a relatively small, hydrophobic molecule. researchgate.net Such molecules are often capable of crossing the plasma membrane to interact with intracellular receptors in the cytoplasm or nucleus. khanacademy.org This interaction can lead to the formation of a receptor-ligand complex that directly regulates gene activity. khanacademy.org
Methods to uncover these specific molecular partnerships include strategies like whole-cell cross-linking, which can identify pairs of interacting proteins from a host and a microbe, providing a direct look at the molecular interactions during association. frontiersin.org While specific protein partners for this compound are a subject for further research, studies on other microbial products have successfully identified binding partners. For example, the eukaryotic translation elongation factor 2 (eEF2) was identified as a binding partner for the melleolide dihydroarmillylorsellinate (DAO), another fungal metabolite. researchgate.netrsc.org
Enzymes are critical catalysts for biochemical reactions, and their inhibition or activation is a common mechanism of action for bioactive compounds. researchgate.netnih.gov Enzyme inhibitors can prevent the substrate from binding to the active site (competitive inhibition) or bind to another site to interfere with the enzyme's function (non-competitive inhibition). researchgate.netnih.gov
While the specific enzyme inhibition or activation profile for this compound is not fully detailed, its classification as a cytotoxic sesquiterpenoid suggests it likely interacts with key cellular enzymes. researchgate.net The enzymes involved in this compound's own biosynthesis are known; it is derived from farnesyl diphosphate (B83284) (FPP) through the action of sesquiterpene synthases (STS). researchgate.net
The investigation into how compounds affect enzyme activity is a critical part of drug development and toxicology. For instance, profiling compounds for their inhibitory effects on cytochrome P450 enzymes is crucial to avoid adverse drug-drug interactions. mdpi.com Determining which, if any, enzymes this compound interacts with would be a key step in understanding its biological impact.
Identification of Cellular Receptors and Protein Partners
Cellular Pathway Modulation and Signaling Interventions
Beyond direct binding, the biological activity of a compound is defined by how it alters the complex network of cellular pathways. This includes signal transduction, metabolic routes, and fundamental processes like protein synthesis.
Signal transduction is the process by which a cell converts an external signal into a specific response. reactome.org This involves a series of molecular events, often a cascade of protein phosphorylations, that amplify the initial signal. reactome.orglongdom.org Viruses and other bioactive molecules frequently usurp or interfere with host cell signaling pathways to facilitate their own life cycle or exert an effect. mdpi.com
The precise impact of this compound on host cell signal transduction pathways remains an area for detailed investigation. Bioactive compounds can influence numerous signaling cascades, such as those governed by G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), which regulate processes like cell proliferation, differentiation, and survival. longdom.orgfrontiersin.org Given its cytotoxic properties, it is plausible that this compound affects signaling pathways involved in apoptosis (programmed cell death) or cell cycle regulation. System dynamics modeling is one approach used to analyze the complex cause-and-effect relationships within these pathways. arxiv.org
Metabolic flux refers to the rate at which metabolites are processed through a metabolic pathway. researchgate.net It provides a dynamic picture of cellular metabolism that is not apparent from static measurements of gene or protein levels. researchgate.net Quantifying these fluxes, often through techniques like 13C metabolic flux analysis (13C-MFA), is essential for understanding how cells allocate resources to generate energy and synthesize biomass. nih.govfrontiersin.org
Alterations in metabolic fluxes are a hallmark of many physiological and pathological states, including infection and cancer. frontiersin.orgembopress.org For example, Mycobacterium tuberculosis infection significantly reprograms the metabolic fluxes in human macrophages, increasing glycolysis while reducing flux through the pentose (B10789219) phosphate (B84403) pathway. frontiersin.org As a fungal secondary metabolite, this compound is a product of its producer's metabolism, and it likely modulates the metabolic fluxes of cells it interacts with. nzdr.ru However, specific studies quantifying the effect of this compound on cellular metabolic fluxes have not been reported.
A significant area of investigation for antifungal compounds is their effect on protein synthesis. The translation of messenger RNA (mRNA) into protein is a fundamental process for all life, and its disruption is a potent mechanism of action. aging-us.com
This provides a strong model for the potential mechanism of this compound. The inhibition of fungal translation is a known antifungal strategy. nih.gov For example, the partial inhibition of cytosolic protein synthesis in yeast can have profound effects on the cell. microbialcell.com The process of translation termination is also a critical control point; failures in this step can lead to the synthesis of aberrant proteins. mdpi.com Given its antifungal properties, it is highly plausible that this compound's mode of action involves the disruption of fungal translation, possibly through the inhibition of elongation factors like eEF2, similar to other sesquiterpenoid metabolites.
Interactive Table: Summary of Mechanistic Studies on this compound
| Area of Study | Key Findings & Postulations | Supporting Context | Relevant Citations |
| Molecular Targets | Specific cellular receptors and protein partners for this compound are not yet identified. | As a hydrophobic sesquiterpenoid, it may interact with intracellular receptors. | researchgate.netkhanacademy.org |
| Enzyme Interactions | Direct enzyme inhibition/activation profiles are uncharacterized. Biosynthetic enzymes (sesquiterpene synthases) are known. | Cytotoxic effects of sesquiterpenoids often involve enzyme interactions. | researchgate.netresearchgate.netresearchgate.net |
| Signal Transduction | Direct impact on host cell signaling is not elucidated. | Cytotoxicity suggests likely interference with pathways for cell survival or apoptosis. | reactome.orgmdpi.comfrontiersin.org |
| Metabolic Flux | Modulation of metabolic fluxes by this compound has not been quantified. | Altering metabolic pathways is a key mechanism for bioactive compounds. | researchgate.netfrontiersin.org |
| Fungal Translation | Plausibly inhibits fungal protein synthesis. | Related sesquiterpenoids (melleolides) inhibit translation by binding to elongation factor 2 (eEF2). | rsc.orgnih.govmicrobialcell.com |
Modulation of Cellular Metabolic Fluxes
Mechanisms of Antimicrobial Action
The antimicrobial properties of this compound have been acknowledged, yet detailed mechanistic studies remain a subject of ongoing scientific investigation.
While this compound has been identified as a fungal benzoquinone with antibacterial properties, specific research detailing its precise mode of action against bacteria is not extensively available in the current scientific literature. mdpi.commdpi.com General antibacterial mechanisms for compounds like terpenoids and alkaloids often involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. mdpi.comnih.gov However, dedicated studies to elucidate whether this compound follows these or other pathways are limited.
Research into Antibacterial Modes of Action
Mechanisms of Antineoplastic Activity in Research Models
The potential of this compound as an anticancer agent is an emerging area of research, though comprehensive mechanistic data are still sparse.
Detailed studies specifically investigating the anti-proliferative mechanisms of this compound in various cancer cell lines are not widely reported in the available literature. General mechanisms for natural anticancer compounds often involve the induction of cell cycle arrest at different phases (e.g., G1, S, or G2/M), which prevents cancer cells from dividing and proliferating. mdpi.comnih.gov This can be achieved by modulating the activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov However, specific data on how this compound influences these cellular components in cancer cells have not been extensively documented.
The capacity of this compound to induce specific cellular responses in cancer models, such as apoptosis (programmed cell death), is a critical area for investigation but remains largely unexplored. nih.govnih.gov Anticancer compounds can trigger apoptosis through intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways. mdpi.com These pathways involve the activation of caspases and regulation of pro-apoptotic and anti-apoptotic proteins. nih.gov Furthermore, the interaction of a compound with the tumor microenvironment can significantly influence the cellular response. nih.govdkfz.de At present, there is a lack of specific research findings detailing the induction of such cellular responses by this compound in cancer research models.
Structure Activity Relationship Sar and Synthetic Analogs of Helicobasidin
Systematic Chemical Modification and Derivatization Strategies
The chemical architecture of helicobasidin, characterized by a cuparene carbon skeleton, has served as a template for the synthesis of various analogs. The synthesis of these derivatives often involves multi-step processes aimed at modifying specific parts of the molecule, such as the quinone ring or the sesquiterpene moiety. These synthetic endeavors are not only crucial for SAR studies but also for creating compounds with potentially improved biological profiles. dokumen.pubekb.eg
Strategies for creating this compound analogs often begin with the isolation of the natural product from fungal cultures, such as Helicobasidium mompa, or through total synthesis. researchgate.net Semisynthetic approaches, where the natural product is chemically modified, are also employed. dokumen.pub For instance, modifications can include the introduction of different functional groups to the quinone ring or alterations to the stereochemistry of the terpene backbone. nih.govuobaghdad.edu.iq The goal of these modifications is to probe the electronic and steric requirements for biological activity.
A variety of synthetic methods are utilized to generate these analogs. These can range from classical organic reactions to more modern techniques like palladium-catalyzed cross-coupling reactions for the formation of C-C and C-heteroatom bonds. ekb.eg The synthesis of complex heterocyclic derivatives linked to the core structure has also been explored to expand the chemical diversity of this compound-based compounds. mdpi.comfrontiersin.org
The biological activity of this compound and its analogs is intrinsically linked to their chemical structures. Several physicochemical properties are known to influence how a molecule interacts with biological systems. These include hydrogen bonding capability, ionization state, solubility, and stereochemistry. slideshare.net By synthesizing a range of analogs and assessing their biological effects, researchers can deduce which structural motifs are critical for activity.
For this compound, the quinone ring is a key feature. Its ability to participate in redox cycling and generate reactive oxygen species is thought to be a primary mechanism of its cytotoxic effects. Therefore, modifications to this ring system, such as altering the substitution pattern or replacing it with other heterocyclic systems, can have a profound impact on biological activity.
The sesquiterpene tail also plays a significant role. Its lipophilicity influences the compound's ability to cross cell membranes, and its specific stereochemistry can dictate the precise fit into the binding pocket of a target protein. The cuparene skeleton of this compound is a distinct structural feature that has been a focus of synthetic and biosynthetic studies. rsc.org
Design and Synthesis of this compound Analogs and Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. neovarsity.org This approach is valuable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. optibrium.comecetoc.org
In the context of this compound, QSAR models can be developed by compiling a dataset of synthesized analogs and their experimentally determined biological activities. frontiersin.org Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can include parameters related to topology, electronics, and hydrophobicity. frontiersin.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. optibrium.comresearchgate.net Such models can then be used to predict the bioactivity of yet-to-be-synthesized this compound derivatives, thereby guiding synthetic efforts towards more potent compounds. neovarsity.org
To gain a deeper understanding of how this compound and its analogs exert their biological effects at a molecular level, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. frontiersin.orgmdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net For this compound, docking studies can help identify potential protein targets and elucidate how structural modifications to the this compound scaffold might affect binding affinity and selectivity. nih.govnih.gov
Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, allowing for an assessment of the stability of the binding pose and the conformational changes that may occur upon ligand binding. frontiersin.orgmdpi.com These simulations can offer a more realistic picture of the interactions in a physiological environment and can be used to calculate binding free energies, providing a quantitative measure of binding affinity. nih.gov
Computational Approaches for Predicting Bioactivity
Total and Semisynthetic Approaches to this compound and Related Compounds
The synthesis of this compound and its structurally related natural products is a significant challenge in organic chemistry that drives the development of new synthetic methodologies. scripps.edu
Total synthesis refers to the complete chemical synthesis of a complex molecule from simple, commercially available starting materials. scripps.edu The total synthesis of this compound allows for unambiguous confirmation of its structure and provides a route to produce the compound and its analogs in the laboratory without reliance on natural sources. researchgate.net These synthetic routes often involve numerous steps and require careful planning to control stereochemistry and achieve the desired final product. nih.gov
Semisynthesis , on the other hand, starts with a naturally occurring compound that is structurally related to the target molecule and then uses chemical reactions to convert it into the desired product. dokumen.pub This approach can be more efficient than total synthesis if a suitable starting material is readily available. For this compound, semisynthetic strategies could involve modifying the natural product itself or other related terpenoids. theinterstellarplan.com
Both total and semisynthetic approaches are vital for generating a diverse library of this compound analogs for SAR studies, ultimately contributing to the discovery of new compounds with optimized biological activities.
Development of Total Synthesis Methodologies
The total synthesis of a natural product—its creation in the laboratory from simpler, commercially available precursors—serves as the ultimate confirmation of its proposed structure and provides a route to produce analogs for further study. scripps.edunih.gov While this compound itself was isolated some time ago, the development of synthetic strategies for the broader class of cuparane sesquiterpenoids, to which it belongs, is more recent.
Key methodologies have been developed for structurally related compounds, which are applicable to this compound. For instance, the first total syntheses of the aromatic sesquiterpenes HM-3 and HM-4, also isolated from Helicobasidium mompa, utilized a strategy based on a Claisen rearrangement and a ring-closing metathesis (RCM) reaction. researchgate.netresearchgate.net Similarly, a highly regiocontrolled total synthesis of (±)-Lagopodin A, another related fungal sesquiterpene, was achieved through a combination of Claisen rearrangement, intramolecular diazoketone cyclopropanation, and a highly regioselective cyclopropane (B1198618) ring cleavage. researchgate.net These approaches demonstrate the chemical pathways available for constructing the core cuparane skeleton, which is central to the structure of this compound.
Asymmetric Synthesis and Chiral Resolution of Stereoisomers
Many complex natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Asymmetric synthesis aims to selectively produce only one of these enantiomers, as they can have vastly different biological activities. unipd.itdu.ac.in When a synthesis produces a 50:50 mixture of enantiomers (a racemic mixture), a process called chiral resolution is required to separate them. libretexts.org
A common method for chiral resolution involves reacting the racemic mixture with a pure chiral resolving agent to form a pair of diastereomers. libretexts.orgwikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like crystallization. wikipedia.orgminia.edu.eg
In the context of this compound's structural relatives, a notable achievement is the asymmetric total synthesis of (−)‐HM‐3 and (−)‐HM‐4. researchgate.net A key step in this synthesis involved a gold‐catalyzed researchgate.netresearchgate.net‐sigmatropic rearrangement that demonstrated excellent transfer of chirality, resulting in a product with 96% enantiomeric excess. researchgate.net This type of advanced catalytic method represents a powerful tool for accessing specific stereoisomers of complex molecules like this compound. researchgate.net
Comparative Analysis of Bioactive this compound Analogs
To better understand the biological profile of this compound, it is useful to compare it with structurally similar compounds.
Structure-Activity Profiles of Related Cuparane Sesquiterpenoids (e.g., Lagopodins, HM-3, HM-4)
Initial studies on this compound derivatives revealed that the quinone and phenolic hydroxyl groups are crucial for its toxicity. affrc.go.jp A derivative where the phenolic groups are acetylated (this compound diacetate) retains significant toxicity, but a derivative where both the quinone and phenolic groups are modified (this compound leucotetraacetate) shows no toxicity. affrc.go.jp
Other related cuparane sesquiterpenoids exhibit distinct bioactivities:
Lagopodins : These compounds, such as Lagopodin A and B, are known for their antibacterial properties. researchgate.netresearchgate.net Their biosynthesis involves a series of oxidation reactions on an α-cuprenene framework, catalyzed by cytochrome P450 enzymes. researchgate.netrsc.org
HM-3 and HM-4 : Isolated from the same fungus as this compound, these compounds are suggested to have potential antioxidant and antibiotic activities. researchgate.net
This comparative data underscores how small structural modifications within the same chemical family can lead to a range of biological effects.
| Compound | Key Structural Features | Reported Bioactivity | Source |
|---|---|---|---|
| This compound | Benzoquinone with cuparane skeleton, phenolic OH groups | Toxic to plants and fungi; activity linked to quinone and phenolic groups. affrc.go.jp | Helicobasidium mompa researchgate.net |
| Lagopodin A | Hydroxylated cuparane skeleton | Antibacterial. researchgate.netresearchgate.net | Coprinus cinereus researchgate.net |
| HM-3 | Aromatic cuparene derivative (monoacetate of HM-4). researchgate.net | Potential antioxidant and antibiotic. researchgate.net | Helicobasidium mompa researchgate.net |
| HM-4 | Aromatic cuparene derivative (cuparene-1,2-diol). researchgate.net | Potential antioxidant and antibiotic. researchgate.net | Helicobasidium mompa researchgate.net |
Comparison with Other Benzoquinone Natural Products
This compound is distinguished as a fungal-derived benzoquinone. nih.gov The benzoquinone motif is found in a wide array of natural products from various sources, and their biological activities are often linked to their ability to participate in redox cycling, which can generate reactive oxygen species. scielo.br
A comparison with other benzoquinone natural products highlights this diversity:
Maesaquinone : This compound is structurally very similar to this compound, differing only in the side chain. It also exhibits significant toxicity, suggesting the core benzoquinone structure is a key determinant of this activity. affrc.go.jp
Cyclozonarone : A sesquiterpene-substituted benzoquinone isolated from brown algae, it acts as a potent feeding-deterrent. scielo.br
Ardisiaquinones : This class of compounds, isolated from plants, features two benzoquinone units connected by a long carbon chain and shows antimicrobial activity. scielo.br
The bioactivity of this compound and its analogs is therefore a function of both its specific cuparane sesquiterpenoid skeleton and the general chemical reactivity of its benzoquinone core.
Ecological and Inter Species Research on Helicobasidin
Role in Fungal-Host Interactions
The production of helicobasidin is a key factor in the pathogenic relationship between Helicobasidium mompa and its plant hosts.
Helicobasidium mompa is an opportunistic plant pathogen that causes a disease known as violet root rot. wikipedia.orgwikipedia.org This disease affects a wide range of crops, including apples, carrots, and potatoes, and can lead to significant yield losses. lucidcentral.orgmpi.govt.nz The fungus infects the below-ground parts of the plant, causing the fibrous roots to rot and become matted together by a characteristic purplish-brown to violet mycelium. lucidcentral.org Above ground, infected plants may show signs of chlorosis (yellowing of the leaves) and premature leaf drop. lucidcentral.org
The disease is named for the vibrant violet color of the fungal mats that envelop the affected plant parts, a color attributed to the pigment this compound. lucidcentral.orgwikipedia.org The presence of this dark pigment is a key diagnostic feature of violet root rot. wikipedia.org Research indicates that this compound itself can be toxic to some higher plant species, contributing to the pathogen's ability to cause disease. lucidcentral.orgwikipedia.org The fungus persists in the soil for extended periods, primarily as sclerotia, and spreads through the movement of infested soil and water. lucidcentral.org
**Table 1: Host Plants of *Helicobasidium mompa***
| Common Name | Scientific Name |
| Apple | Malus domestica |
| Carrot | Daucus carota |
| Kūmara (Sweet Potato) | Ipomoea batatas |
| Potato | Solanum tuberosum |
Plants have evolved complex molecular defense mechanisms to respond to attacks from pathogens and their toxic metabolites. frontiersin.org When a plant encounters a pathogen or a compound like this compound, it can trigger a series of signaling pathways. nih.gov These pathways often involve the production of reactive oxygen species (ROS), which, while potentially damaging at high levels, can also act as signaling molecules to activate defense genes. researchgate.net
The plant's response to such chemical stressors can include:
Activation of Transcription Factors: These are proteins that control the expression of genes. nih.gov In response to stress, specific transcription factors can be activated to turn on genes involved in defense.
Hormonal Signaling: Plant hormones play a crucial role in coordinating defense responses. frontiersin.org
Production of Defense Compounds: Plants can produce their own antimicrobial compounds to combat the invading fungus. researchgate.net
While direct studies on the specific molecular response of plants to this compound are limited, the general understanding of plant defense mechanisms suggests a complex interplay of signaling and response pathways aimed at mitigating the toxic effects of the fungal metabolite and inhibiting the growth of the pathogen. frontiersin.orgnih.gov
Studies on the Pathogenic Relationship of Helicobasidium mompa with Plants
Interspecies Chemical Communication and Allelopathy
This compound also plays a role in the fungus's interactions with other organisms in the soil, a process known as allelopathy. Allelopathy refers to the chemical inhibition of one organism by another, due to the release into the environment of substances acting as germination or growth inhibitors. researchgate.net
The production of secondary metabolites like this compound can significantly influence the composition of microbial communities in the soil. nih.gov These compounds can have antimicrobial properties, giving the producing organism a competitive advantage by inhibiting the growth of other fungi and bacteria. nih.govontosight.ai
Research has shown that this compound has a toxic effect on various microorganisms. lucidcentral.org This suggests that Helicobasidium mompa may use this compound to create a more favorable environment for its own growth and proliferation by suppressing competing microbes. nih.govontosight.ai The ability of a fungus to chemically alter its immediate surroundings is a key aspect of its ecological strategy. unimib.it
Table 2: Known Effects of this compound
| Effect | Target Organism(s) | Reference |
| Toxic | Some higher plant species | lucidcentral.orgwikipedia.org |
| Toxic | Various microorganisms | lucidcentral.org |
| Antifungal | Range of plant pathogens | ontosight.ai |
Secondary metabolites are compounds produced by an organism that are not directly involved in its primary growth or reproduction but often play a crucial role in ecological interactions. wikipedia.orgnih.gov this compound is a classic example of a secondary metabolite with clear ecological functions.
The primary ecological roles of this compound appear to be:
Pathogenicity Factor: Its toxicity to plants directly contributes to the virulence of Helicobasidium mompa. lucidcentral.orgwikipedia.org
Competitive Agent: By inhibiting the growth of other microorganisms, this compound helps the fungus compete for resources in the soil. lucidcentral.orgontosight.ai
Defense Compound: It may also serve to protect the fungus from being consumed or attacked by other organisms. nih.gov
The production of such a potent and colorful compound highlights the importance of chemical communication and warfare in the complex interactions that occur within soil ecosystems. wikipedia.org
Advanced Analytical and Omics Methodologies in Helicobasidin Research
Development and Application of Advanced Chromatographic and Spectroscopic Techniques
The isolation and characterization of helicobasidin from complex fungal extracts rely on a combination of powerful separation and spectroscopic methods. These techniques provide the sensitivity and resolution needed to detect and identify specific molecules within a rich biological matrix.
High-resolution mass spectrometry (HRMS) is a cornerstone of modern metabolomics, offering the ability to determine the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision. wikipedia.orgnih.gov This capability allows for the assignment of unique elemental formulas to detected compounds based on their exact mass, a critical step in identifying known and unknown metabolites. uni.lu In the context of this compound research, HRMS is invaluable for profiling the secondary metabolites produced by the source fungus, such as Helicobasidium mompa.
While specific studies focusing solely on this compound are not prevalent in recent literature, the application of HRMS to similar fungal systems demonstrates its potential. For instance, a study on the edible fungus Flammulina velutipes utilized ultrahigh-performance liquid chromatography coupled with a Q-Exactive Orbitrap mass spectrometer (UPLC-Q-Exactive-Orbitrap MS) to identify 26 secondary metabolites, including flavonoids, phenylpropanoids, and organic acids. wikipedia.org This type of untargeted metabolite profiling enables a comprehensive overview of the chemical diversity within an organism. wikipedia.org Similarly, direct-infusion mass spectrometry (DIMS) using an LTQ Orbitrap analyzer has been employed to study the metabolic changes during fungal interactions. mcw.edu
Such HRMS-based workflows are directly applicable to this compound research for:
Confident Identification: Distinguishing this compound from other co-eluting compounds with the same nominal mass. wikipedia.org
Dereplication: Rapidly identifying known compounds in a crude extract to avoid redundant isolation efforts.
Discovery of Analogs: Identifying novel, structurally related this compound derivatives or other secondary metabolites produced by the fungus. wikipedia.org
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and versatile technique for the de novo structural elucidation of organic molecules like this compound. metabolomicsworkbench.org It provides detailed information about the carbon skeleton, the chemical environment of protons and carbons, and the stereochemistry of the molecule. mcw.eduwikipedia.org
The initial structural determination of this compound relied heavily on spectroscopic methods, including NMR. Modern NMR experiments provide a wealth of data for unambiguous structure confirmation:
1D NMR (¹H and ¹³C): ¹H NMR spectra reveal the number of different types of protons and their connectivity through spin-spin coupling, while ¹³C NMR provides information on the number and type of carbon atoms (e.g., methyl, methylene, carbonyl).
2D NMR (COSY, HSQC, HMBC): Two-dimensional techniques are essential for assembling the molecular structure. Correlation Spectroscopy (COSY) identifies neighboring protons. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates protons directly to the carbons they are attached to. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
Together, these NMR techniques allow researchers to piece together the complex tetracyclic framework of this compound and determine its relative stereochemistry. wikipedia.org
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex biological samples. For natural products research, the online combination of liquid chromatography (LC) with mass spectrometry (MS) or NMR spectroscopy has revolutionized the field.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique in metabolomics. It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with the sensitive and selective detection of mass spectrometry. As demonstrated in the analysis of F. velutipes metabolites, coupling UHPLC to a high-resolution mass spectrometer allows for the separation and identification of dozens of compounds in a single run. wikipedia.org This approach is ideal for screening fungal extracts for the presence of this compound and its derivatives.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly links an HPLC separation with an NMR spectrometer. It allows for the acquisition of NMR data on individual compounds as they elute from the chromatography column. While less sensitive than LC-MS, LC-NMR provides rich structural information without the need for prior isolation, making it a powerful tool for the structural elucidation of novel compounds in a mixture.
These techniques significantly accelerate the process of natural product discovery by enabling the detection and structural characterization of compounds directly from crude extracts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proteomic and Metabolomic Approaches for Pathway Analysis
Beyond structural analysis of the compound itself, '-omics' technologies offer a systems-level view of how this compound is produced and how it may affect biological systems.
Proteomics is the large-scale study of proteins, particularly their structures and functions. Global protein expression profiling aims to identify and quantify the entire set of proteins (the proteome) in a biological system under specific conditions. A common approach involves digesting proteins into peptides, which are then analyzed by LC-MS/MS.
While no specific studies on the proteomic effects of this compound were identified in the searched literature, this methodology could be a powerful tool in this compound research. By treating a biological system (e.g., a cell line or a competing microorganism) with this compound and comparing its proteome to an untreated control, researchers could:
Identify proteins that are up- or down-regulated in response to this compound exposure.
Gain insights into the compound's mechanism of action by analyzing the functions of the affected proteins (e.g., enzymes, transcription factors, structural proteins).
Uncover potential cellular targets of this compound.
This approach provides a functional context for the compound's biological activity, moving beyond its chemical structure to understand its role in cellular processes.
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell. It provides a dynamic picture of cellular metabolism that complements the static snapshot provided by metabolomics.
Early biosynthetic studies on this compound successfully used isotope-labeled precursors, such as mevalonic acid, to trace its origins. These experiments established that this compound is a sesquiterpenoid derived from farnesyl pyrophosphate (FPP) and clarified key steps in its formation, such as the occurrence of specific hydride shifts.
Modern ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a more advanced and quantitative version of these classic tracer experiments. The methodology involves:
Feeding the organism a ¹³C-labeled substrate (e.g., ¹³C-glucose).
Allowing the labeled carbon to be incorporated into various metabolites through the cell's metabolic network.
Measuring the mass isotopomer distributions (the patterns of ¹³C labeling) in key metabolites, often using MS or NMR.
Using computational models to calculate the intracellular fluxes that best explain the observed labeling patterns.
In this compound research, ¹³C-MFA could be used to precisely quantify the carbon flow through the mevalonate (B85504) and terpenoid biosynthesis pathways, identify rate-limiting enzymatic steps, and provide a quantitative roadmap for metabolic engineering efforts aimed at overproducing the compound.
Summary of Techniques and Applications
| Technique | Specific Method | Application in this compound Research |
| High-Resolution Mass Spectrometry (HRMS) | UPLC-Q-Orbitrap MS, DIMS-Orbitrap | Metabolite profiling of fungal extracts; identification of this compound and related analogs; dereplication. wikipedia.orgmcw.edu |
| Nuclear Magnetic Resonance (NMR) | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR | De novo structural elucidation and confirmation of this compound's complex tetracyclic structure and stereochemistry. metabolomicsworkbench.org |
| Hyphenated Techniques | LC-MS, LC-NMR | Separation and online identification of compounds from complex fungal extracts, accelerating discovery and characterization. wikipedia.org |
| Proteomics | LC-MS/MS | (Potential Application) Global protein expression profiling to identify cellular targets and understand the mechanism of action of this compound. |
| Metabolite Flux Analysis (MFA) | Isotope Tracing, ¹³C-MFA | Tracing the biosynthetic pathway from precursors like mevalonic acid; quantifying metabolic fluxes to identify bottlenecks for metabolic engineering. |
Future Directions and Emerging Research Avenues
Integration of Multi-Omics Data for Systems-Level Understanding of Helicobasidin Biology
A deeper, more holistic understanding of this compound's role in biological systems is on the horizon through the application of multi-omics. This approach integrates various layers of biological data—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive picture of cellular and organismal functions. nih.govnih.govnih.gov For this compound, this means moving beyond the study of isolated components to examining the complex interplay of genes, proteins, and metabolites that are affected by its presence.
Systems biology, which utilizes computational and mathematical modeling to analyze complex biological interactions, is central to this endeavor. nih.govmdpi.com By generating and integrating large-scale omics datasets, researchers can map the intricate networks influenced by this compound. nih.govfrontiersin.org For instance, transcriptomic analysis could reveal which genes are up- or down-regulated in response to the compound, while proteomics would identify corresponding changes in protein expression. Metabolomics could then illustrate the resulting shifts in metabolic pathways.
This integrated approach is crucial for elucidating the functional and potentially causal relationships between this compound and its biological effects. frontiersin.org It can help to unravel the complete biosynthetic pathway, identify regulatory genes, and understand its ecological role for the producing fungus. researchgate.net Ultimately, a systems-level perspective will be instrumental in pinpointing the precise molecular targets of this compound and understanding its mechanism of action in a broader biological context. nih.gov
Computational Chemistry and Artificial Intelligence in this compound Research
The fields of computational chemistry and artificial intelligence (AI) are poised to revolutionize the study of natural products like this compound. mdpi.comrsc.org Computational chemistry employs computer simulations to investigate chemical problems, allowing researchers to calculate molecular structures, properties, and reactivity. metabolomicsworkbench.orgnih.gov This can be particularly useful for exploring reaction mechanisms and predicting the properties of this compound and its derivatives without the need for extensive, and sometimes impractical, laboratory experiments. metabolomicsworkbench.org
AI, and its subfield machine learning, offers powerful tools for analyzing large and complex datasets, accelerating the pace of discovery. mdpi.comuni.lunih.gov In the context of this compound, AI algorithms could be trained on existing chemical and biological data to predict novel biological activities, identify potential drug targets, or even design new derivatives with enhanced properties. mdpi.comuva.nl For example, machine learning models can improve the accuracy of scoring functions in molecular docking simulations, which predict how a molecule like this compound might bind to a protein target. mdpi.com
Combining physics-based computational methods with AI can leverage the strengths of both approaches, enabling faster and more accurate simulations. frontiersin.orgrsc.org This synergy can be applied to explore the vast chemical space around the this compound scaffold, guiding the synthesis of new compounds with desired functionalities. frontiersin.orgmdpi.com As these technologies mature, they will become indispensable tools for deepening our understanding of this compound's physicochemical properties and for designing novel applications. rsc.orgau.dk
Exploration of Novel Biological Activities and Mechanistic Insights
While initial research has characterized this compound, the full spectrum of its biological activities is likely yet to be discovered. Future research will focus on screening this compound and its analogues against a wider array of biological targets to uncover novel therapeutic potentials. Some studies have already pointed towards interesting activities, such as the inhibition of TAK-induced polymorphonuclear (PMN) activation, suggesting anti-inflammatory potential. wikidata.org
A key area of future investigation will be to gain deeper mechanistic insights into how this compound exerts its effects at a molecular level. nih.gov This involves identifying the specific proteins or pathways it interacts with. For example, understanding the precise mechanism behind its reported immunosuppressant effects could open doors for new therapeutic applications. wikidata.org
Research into related compounds from fungi, such as the lagopodins, which show antibiotic activity, suggests that this compound's family of sesquiterpenoids is a rich source of bioactive molecules. mdpi.com The discovery of new phenolic compounds (HM-1, HM-2, HM-3, and HM-4) from Helicobasidium mompa, some of which are potential precursors to this compound and Deoxythis compound, further underscores the potential for finding novel structures with unique activities within this biosynthetic family. nih.gov
Sustainable Production Strategies and Biotechnological Exploitation of this compound Biosynthesis
To fully harness the potential of this compound, developing sustainable and efficient production methods is essential. Traditional isolation from its natural fungal source can be slow and low-yielding. Biotechnological approaches, powered by synthetic biology, offer a promising alternative for the sustainable production of fine and specialty chemicals. mdpi.comresearchgate.net This involves harnessing the biosynthetic machinery of microorganisms to produce desired compounds. nih.gov
The biosynthetic pathway of this compound begins with farnesyl pyrophosphate (FPP) and involves key enzymes like sesquiterpene synthases. Specifically, the enzyme Cop6 has been shown to catalyze the synthesis of alpha-cuprenene, a precursor in the biosynthesis of related quinone sesquiterpenoids known as lagopodins. This knowledge provides a roadmap for the biotechnological production of this compound. By identifying and understanding the specific genes and enzymes in the this compound biosynthetic cluster, researchers can apply metabolic engineering techniques.
This could involve transferring the entire biosynthetic pathway into a more manageable host organism, such as Escherichia coli or yeast, for heterologous expression. nih.gov Such a strategy allows for process optimization and scaled-up production in controlled bioreactors. researchgate.neteuropa.eu Furthermore, exploiting the genetic pathway opens up possibilities for creating novel derivatives by modifying the biosynthetic enzymes or introducing new ones, leading to a broader range of compounds for biological screening. researchgate.net These strategies are key to making this compound and its analogues more accessible for research and potential commercial applications.
Q & A
Q. How should researchers address gaps in this compound’s pharmacokinetic data when proposing new studies?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify understudied parameters (e.g., tissue distribution or metabolite profiling). Prioritize LC-MS/MS for sensitive quantification in biological matrices. Cite primary literature to justify novel methodologies .
Tables for Key Methodological Comparisons
| Technique | Application | Strengths | Limitations |
|---|---|---|---|
| HPLC-ELSD | Purity assessment | Non-destructive; no chromophore required | Low sensitivity for trace impurities |
| CRISPR-Cas9 KO models | Target validation | High specificity | Off-target effects possible |
| SPR | Binding kinetics | Real-time data; low sample volume | Requires purified protein |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
